N-(2,3-dimethylphenyl)thiolan-3-amine
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Overview
Description
N-(2,3-dimethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . This compound is characterized by the presence of a thiolane ring attached to a 2,3-dimethylphenyl group and an amine group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)thiolan-3-amine typically involves the reaction of 2,3-dimethylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N-(2,3-dimethylphenyl)thiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)thiolan-3-amine
- N-(2,5-dimethylphenyl)thiolan-3-amine
- N-(3,4-dimethylphenyl)thiolan-3-amine
Uniqueness
N-(2,3-dimethylphenyl)thiolan-3-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-4-3-5-12(10(9)2)13-11-6-7-14-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
IHBPZVFSIBWJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCSC2)C |
Origin of Product |
United States |
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